molecular formula C20H12ClN3O4 B10886063 (2E)-N-(3-chlorophenyl)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide

(2E)-N-(3-chlorophenyl)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide

Cat. No.: B10886063
M. Wt: 393.8 g/mol
InChI Key: HELZSAVDOYJAIZ-GXDHUFHOSA-N
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Description

(e)-n~1~-(3-chlorophenyl)-2-cyano-3-[5-(4-nitrophenyl)-2-furyl]-2-propenamide is an organic compound characterized by its complex structure, which includes a chlorophenyl group, a cyano group, and a nitrophenyl-furyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (e)-n~1~-(3-chlorophenyl)-2-cyano-3-[5-(4-nitrophenyl)-2-furyl]-2-propenamide typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation reaction, where an aldehyde reacts with a nitrile in the presence of a base to form the desired product. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Base: Piperidine or pyridine

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(e)-n~1~-(3-chlorophenyl)-2-cyano-3-[5-(4-nitrophenyl)-2-furyl]-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Hydrogen gas with palladium on carbon

    Substitution: Sodium methoxide in methanol

Major Products

    Oxidation: Corresponding carboxylic acids or ketones

    Reduction: Amines or alcohols

    Substitution: Methoxy derivatives

Scientific Research Applications

Chemistry

In chemistry, (e)-n~1~-(3-chlorophenyl)-2-cyano-3-[5-(4-nitrophenyl)-2-furyl]-2-propenamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development.

Medicine

In medicine, (e)-n~1~-(3-chlorophenyl)-2-cyano-3-[5-(4-nitrophenyl)-2-furyl]-2-propenamide is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties, although further research is needed to confirm these effects.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of (e)-n~1~-(3-chlorophenyl)-2-cyano-3-[5-(4-nitrophenyl)-2-furyl]-2-propenamide involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chlorophenylboronic acid
  • 4-Nitrophenylboronic acid
  • 2-Furylboronic acid

Uniqueness

What sets (e)-n~1~-(3-chlorophenyl)-2-cyano-3-[5-(4-nitrophenyl)-2-furyl]-2-propenamide apart from similar compounds is its combination of functional groups, which confer unique chemical and biological properties

This detailed overview provides a comprehensive understanding of (e)-n~1~-(3-chlorophenyl)-2-cyano-3-[5-(4-nitrophenyl)-2-furyl]-2-propenamide, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C20H12ClN3O4

Molecular Weight

393.8 g/mol

IUPAC Name

(E)-N-(3-chlorophenyl)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide

InChI

InChI=1S/C20H12ClN3O4/c21-15-2-1-3-16(11-15)23-20(25)14(12-22)10-18-8-9-19(28-18)13-4-6-17(7-5-13)24(26)27/h1-11H,(H,23,25)/b14-10+

InChI Key

HELZSAVDOYJAIZ-GXDHUFHOSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)NC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])/C#N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C#N

Origin of Product

United States

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